molecular formula C10H13N3OS B11730942 2-(4-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(4-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11730942
M. Wt: 223.30 g/mol
InChI Key: YAWLRUFKYJCVSZ-UHFFFAOYSA-N
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Description

2-(4-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that contains both thiophene and pyrazole moieties. Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of thiophene derivatives with pyrazole derivatives under controlled conditions. One common method involves the use of thiophene-2-carbaldehyde and 4-amino-1H-pyrazole as starting materials. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or modulate receptors involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its combination of thiophene and pyrazole moieties, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]ethanol

InChI

InChI=1S/C10H13N3OS/c14-4-3-13-8-9(6-12-13)11-7-10-2-1-5-15-10/h1-2,5-6,8,11,14H,3-4,7H2

InChI Key

YAWLRUFKYJCVSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2=CN(N=C2)CCO

Origin of Product

United States

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